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Compound of Interest

Compound Name:
PANTOPRAZOLE SODIUM

SESQUIHYDRATE

Cat. No.: B1177837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic

pantoprazole sodium sesquihydrate with its reference listed drug. The data presented is a

synthesis of findings from multiple publicly available studies, intended to offer a detailed

overview for research and drug development purposes.

In Vivo Bioequivalence: Pharmacokinetic
Parameters
Bioequivalence between a generic and a reference drug is established when their

pharmacokinetic profiles are comparable. Key parameters for this assessment are the Area

Under the Curve (AUC), which represents the total drug exposure over time, and the Maximum

Concentration (Cmax), which is the highest concentration of the drug in the blood. Studies are

typically conducted under both fasting and fed conditions to assess the influence of food on

drug absorption.

A randomized, two-way crossover study design is standard for these assessments.[1] In such a

study, healthy volunteers are randomly assigned to receive either the generic or the brand-

name drug, and then "cross over" to the other formulation after a washout period.[1]
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Below is a summary of pharmacokinetic data from a representative bioequivalence study

comparing a generic 40 mg pantoprazole sodium sesquihydrate tablet to its reference

counterpart.

Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Pantoprazole (40 mg) Under

Fasting Conditions

Parameter Test (Generic) Reference (Brand) Ratio (T/R) [90% CI]

AUC0-t (ng·h/mL) 4057.04 ± 914.97 3708 ± 720.75
108.68 [100.21 –

117.86]

AUC0-∞ (ng·h/mL) 23907.75 ± 5745.31 26369.31 ± 5965.38 90.21 [83.69 – 97.24]

Cmax (ng/mL) 2.5 (approx.) 2.5 (approx.) -

Tmax (h) 2-3 2-3 -

t1/2 (h) ~1.1 ~1.1 -

Data are presented as Mean ± SD. The 90% Confidence Interval (CI) for the ratio of the

geometric means of the test (T) and reference (R) products for AUC and Cmax should fall

within the range of 80.00% to 125.00% to establish bioequivalence.[2][3][4]

Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Pantoprazole (40 mg) Under

Fed Conditions

Parameter Test (Generic) Reference (Brand) Ratio (T/R) [90% CI]

AUC0-36h - - 92.35 - 104.44%

AUC0-∞ - - 91.89 - 100.76%

Cmax - - 85.00 - 105.87%

Specific mean and SD values under fed conditions were not detailed in the provided search

results, but the 90% confidence intervals from a representative study are presented.[5] Food

can delay the time to reach maximum concentration (Tmax) and slightly decrease Cmax and

AUC.[5][6]
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In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control measure that assesses the rate and extent

to which the active pharmaceutical ingredient is released from the dosage form.[7] For enteric-

coated tablets like pantoprazole, a two-stage dissolution process is employed to simulate the

gastrointestinal tract.[7]

Table 3: Comparative In Vitro Dissolution of Pantoprazole 40 mg Tablets

Dissolution
Stage

Time
Test (Generic)
% Dissolved

Reference
(Brand) %
Dissolved

Acceptance
Criteria

Acid Stage (0.1

N HCl)
2 hours < 10% < 10%

Not more than

10% dissolved

Buffer Stage (pH

6.8)
45 minutes > 85% > 85%

Not less than

75% (Q)

dissolved

Data synthesized from multiple sources.[6][7][8] The similarity factor (f2) is often used to

compare dissolution profiles, with a value between 50 and 100 indicating similarity.[6]

Experimental Protocols
In Vivo Bioequivalence Study Protocol
A typical bioequivalence study for pantoprazole sodium sesquihydrate 40 mg delayed-

release tablets follows a standardized protocol.[1][3][9]

Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, single-

dose, crossover study.[1][3]

Subjects: Healthy adult male and non-pregnant female volunteers, typically between 18 and

45 years of age.[9] Subjects undergo a comprehensive health screening.[10]

Procedure:
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Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single 40

mg tablet of either the test or reference product with 240 mL of water.[1][9]

Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-

calorie breakfast 30 minutes before drug administration.[1][10][11]

Blood Sampling: Blood samples are collected at predetermined intervals before and up to

24-48 hours after dosing.[3][10]

Washout Period: A washout period of at least 7 days separates the two treatment periods to

ensure complete elimination of the drug from the body.[1][11]

Bioanalytical Method: Plasma concentrations of pantoprazole are determined using a

validated high-performance liquid chromatography (HPLC) method with UV detection.[2]

Pharmacokinetic Analysis: The pharmacokinetic parameters (AUC0-t, AUC0-∞, Cmax, Tmax,

and t1/2) are calculated from the plasma concentration-time data.

Statistical Analysis: The 90% confidence intervals for the ratio of the log-transformed

geometric means of AUC and Cmax for the test and reference products are calculated to

determine bioequivalence.[3][4]

In Vitro Dissolution Testing Protocol
The dissolution of enteric-coated pantoprazole tablets is assessed using a two-stage method

as per USP guidelines.[12]

Apparatus: USP Apparatus 2 (Paddle).[8]

Acid Stage (Simulated Gastric Fluid):

Medium: 0.1 N Hydrochloric Acid (HCl), pH 1.2.[7]

Volume: 900 mL.

Time: 2 hours.[7]
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Procedure: The tablet is placed in the acid medium. At the end of the 2-hour period, a

sample is taken to ensure the enteric coating has protected the drug from release.

Buffer Stage (Simulated Intestinal Fluid):

Medium: pH 6.8 phosphate buffer.[7]

Volume: 900 mL.

Time: 45-60 minutes.[8]

Procedure: After the acid stage, the tablet is transferred to the buffer medium. Samples

are withdrawn at specified time intervals to determine the rate of drug release.

Analysis: The amount of pantoprazole dissolved at each time point is quantified using UV-Vis

spectrophotometry or HPLC.[6]

Visualizing the Bioequivalence Assessment
Workflow
The following diagram illustrates the typical workflow for a bioequivalence study of

pantoprazole.
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Caption: Bioequivalence Study Workflow.
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Signaling Pathway of Pantoprazole
Pantoprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase

(proton pump) in gastric parietal cells, thereby inhibiting acid secretion.
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Caption: Pantoprazole's Mechanism of Action.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1177837?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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